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molecular formula C5H14O5 B8336412 Ethylene Glycol Glycerol CAS No. 138860-92-1

Ethylene Glycol Glycerol

Cat. No. B8336412
M. Wt: 154.16 g/mol
InChI Key: YMBNBZFZTXCWDV-UHFFFAOYSA-N
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Patent
US08945686B2

Procedure details

A copper oxide dispersion was produced by mixing 2.0 g NanoArc® copper oxide, 5.4 g deionized water, 0.10 g PVP K-30, 0.6 g ethylene glycol, 0.03 g Tergitol® TMN-6, 0.01 g Dynol® 604, and 0.67 g glycerol in a 20 mL vial. 5 g of zirconium oxide milling media was added and the vial was agitated for 60 minutes.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
Name
Tergitol
Quantity
0.03 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
5 g
Type
catalyst
Reaction Step Five
Quantity
0.67 g
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
O.[CH2:2]([OH:5])[CH2:3][OH:4].CCCCC(CC[CH:15]([O:20]S([O-])(=O)=O)CC(C)C)CC.[Na+]>[Cu]=O.[O-2].[Zr+4].[O-2].OCC(CO)O>[CH2:2]([OH:5])[CH2:3][OH:4].[OH:4][CH2:3][CH:2]([CH2:15][OH:20])[OH:5] |f:2.3,5.6.7,9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
Quantity
0.6 g
Type
reactant
Smiles
C(CO)O
Step Three
Name
Tergitol
Quantity
0.03 g
Type
reactant
Smiles
CCCCC(CC)CCC(CC(C)C)OS(=O)(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]=O
Step Five
Name
Quantity
5 g
Type
catalyst
Smiles
[O-2].[Zr+4].[O-2]
Step Six
Name
Quantity
0.67 g
Type
solvent
Smiles
OCC(O)CO

Conditions

Stirring
Type
CUSTOM
Details
the vial was agitated for 60 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
Smiles
C(CO)O.OCC(O)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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